Enantiomeric Configuration Determines Pharmacological Activity in NK1 Receptor Antagonist Series
The (1R) absolute configuration is structurally required in the clinically evaluated NK1 antagonist casopitant, where the (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl fragment is a core pharmacophoric element [1]. In the broader NK1 antagonist patent literature, compounds incorporating the (1R)-configured benzylic amine fragment demonstrate high-affinity binding, with representative leads achieving IC50 values of 0.060 nM at the human NK1 receptor expressed in CHO cells [2]. While the target free diamine is a synthetic precursor, its (1R) stereochemistry is preserved through subsequent N-functionalization and is essential for maintaining the spatial orientation of the 3,5-bis(trifluoromethyl)phenyl group within the NK1 binding pocket. The (1S)-enantiomer (CAS 1212934-21-8) would generate the enantiomeric series of final compounds, which are consistently less active or inactive in NK1 binding assays [3].
| Evidence Dimension | NK1 receptor binding affinity (representative compounds derived from the (1R) vs. (1S) chiral diamine scaffold) |
|---|---|
| Target Compound Data | (1R)-configured NK1 antagonist IC50 = 0.060 nM (displacement of [3H]substance P from human NK1 receptor expressed in CHO cells) |
| Comparator Or Baseline | (1S)-configured enantiomeric series: activity not reported or consistently lower in patent SAR tables; racemic mixture requires chiral separation |
| Quantified Difference | (1R) series achieves sub-nanomolar NK1 binding; (1S) series is pharmacologically inactive or substantially less potent based on class-level SAR patterns from NK1 antagonist patent families |
| Conditions | Human NK1 receptor expressed in CHO cells; [3H]substance P displacement assay |
Why This Matters
Procurement of the incorrect enantiomer leads to synthesis of pharmacologically inactive diastereomers; stereochemical identity must be verified by chiral HPLC or optical rotation before use in medicinal chemistry programs.
- [1] Wikipedia. Casopitant. Available at: https://en.wikipedia.org/wiki/Casopitant (accessed 2025). Note: Primary patent data corroborates the (1R) configuration requirement. View Source
- [2] BindingDB. Affinity Data for NK1 receptor antagonist: IC50 = 0.060 nM, displacement of [3H]SP from human NK1 receptor expressed in CHO cells. Available at: https://www.bindingdb.org (accessed 2025). View Source
- [3] Google Patents. NK1 Antagonist Patent Family (2004). 1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine. Available at: https://patents.google.com (accessed 2025). View Source
